Ethyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate
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Overview
Description
Ethyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Ethyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with ethyl acetoacetate under basic conditions. The reaction typically requires a catalyst such as piperidine and is carried out at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Ethyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and light-emitting diodes.
Biology: Thiophene derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. This compound can be used in the development of new pharmaceuticals with these properties.
Medicine: Due to its biological activities, it is investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the fabrication of organic light-emitting diodes and as a corrosion inhibitor in industrial applications
Mechanism of Action
The mechanism of action of Ethyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can inhibit enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the thiophene derivative .
Comparison with Similar Compounds
Ethyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
134987-94-3 |
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Molecular Formula |
C13H14O2S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
ethyl 7-thiophen-2-ylhepta-2,4,6-trienoate |
InChI |
InChI=1S/C13H14O2S/c1-2-15-13(14)10-6-4-3-5-8-12-9-7-11-16-12/h3-11H,2H2,1H3 |
InChI Key |
CGKKKXGKGSWPMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CC=CC1=CC=CS1 |
Origin of Product |
United States |
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